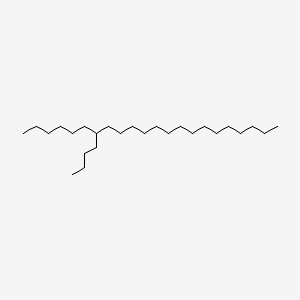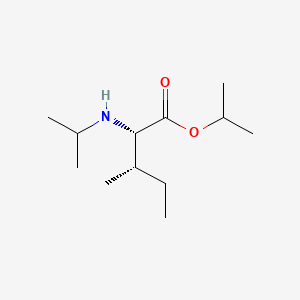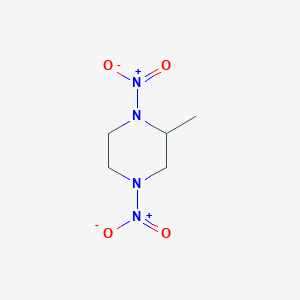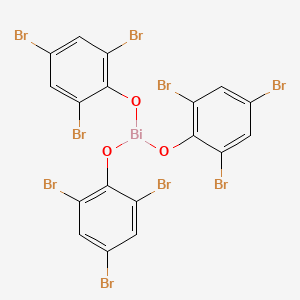
Bismuth 2,4,6-tribromophenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuth(III) 2,4,6-tribromophenolate is a coordination compound formed by the reaction of bismuth with 2,4,6-tribromophenol. This compound is known for its antimicrobial properties and is used in various medical and industrial applications. The compound’s structure consists of a bismuth ion coordinated to three 2,4,6-tribromophenolate ligands, making it a trivalent bismuth complex.
准备方法
Synthetic Routes and Reaction Conditions
Bismuth(III) 2,4,6-tribromophenolate can be synthesized by reacting bismuth(III) nitrate with 2,4,6-tribromophenol in an organic solvent such as ethanol. The reaction typically occurs under reflux conditions, and the product is isolated by filtration and recrystallization. The general reaction is as follows:
Bi(NO3)3+3C6H2Br3OH→Bi(C6H2Br3O)3+3HNO3
Industrial Production Methods
On an industrial scale, the production of Bismuth(III) 2,4,6-tribromophenolate involves the controlled reaction of bismuth trichloride with 2,4,6-tribromophenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a large reactor, and the product is purified through multiple stages of filtration and crystallization to ensure high purity.
化学反应分析
Types of Reactions
Bismuth(III) 2,4,6-tribromophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth(V) compounds under strong oxidizing conditions.
Reduction: It can be reduced to bismuth metal in the presence of strong reducing agents.
Substitution: The phenolate ligands can be substituted with other ligands such as halides or thiolates.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halides (e.g., sodium chloride) or thiolates (e.g., sodium thiolate) in an appropriate solvent.
Major Products
Oxidation: Bismuth(V) oxide or bismuth(V) halides.
Reduction: Metallic bismuth.
Substitution: Bismuth halides or bismuth thiolates.
科学研究应用
Bismuth(III) 2,4,6-tribromophenolate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in studies of antimicrobial activity and as a model compound for studying bismuth coordination chemistry.
Medicine: Utilized in wound dressings for its antimicrobial properties and in the treatment of gastrointestinal disorders.
Industry: Applied in the production of flame retardants and as a wood preservative.
作用机制
The antimicrobial activity of Bismuth(III) 2,4,6-tribromophenolate is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The bismuth ion interacts with thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes. This compound also generates reactive oxygen species, which further contribute to its antimicrobial effects.
相似化合物的比较
Similar Compounds
Bismuth(III) nitrate: Another bismuth compound with antimicrobial properties.
Bismuth(III) subsalicylate: Commonly used in medicine for gastrointestinal disorders.
2,4,6-Tribromophenol: The parent compound used in the synthesis of Bismuth(III) 2,4,6-tribromophenolate.
Uniqueness
Bismuth(III) 2,4,6-tribromophenolate is unique due to its combination of bismuth and 2,4,6-tribromophenol, which enhances its antimicrobial properties. Unlike other bismuth compounds, it has a broader spectrum of activity and is more effective against a variety of microbial strains.
属性
分子式 |
C18H6BiBr9O3 |
|---|---|
分子量 |
1198.4 g/mol |
IUPAC 名称 |
tris(2,4,6-tribromophenoxy)bismuthane |
InChI |
InChI=1S/3C6H3Br3O.Bi/c3*7-3-1-4(8)6(10)5(9)2-3;/h3*1-2,10H;/q;;;+3/p-3 |
InChI 键 |
SAOHCOFTVLEOCB-UHFFFAOYSA-K |
规范 SMILES |
C1=C(C=C(C(=C1Br)O[Bi](OC2=C(C=C(C=C2Br)Br)Br)OC3=C(C=C(C=C3Br)Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1h-Imidazo[4,5-f][1,4]oxazepine](/img/structure/B13794031.png)
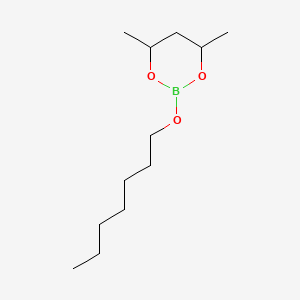
![1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B13794044.png)

![tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13794060.png)
![1h-Imidazo[1,2-a]benzimidazole-2,3-dione](/img/structure/B13794072.png)
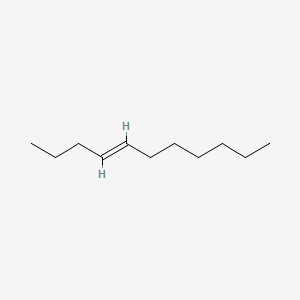

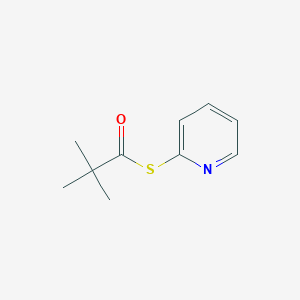
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)
![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
